molecular formula C7H9N3O2 B565483 N'-Methyl-4-nitrophenylene-1,2-diamine-d3 CAS No. 1246816-48-7

N'-Methyl-4-nitrophenylene-1,2-diamine-d3

Cat. No.: B565483
CAS No.: 1246816-48-7
M. Wt: 170.186
InChI Key: MNIKERWISBANET-FIBGUPNXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Methyl-4-nitrophenylene-1,2-diamine-d3 typically involves the introduction of deuterium atoms into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often require controlled environments to ensure the incorporation of deuterium atoms without affecting the overall structure of the compound .

Industrial Production Methods

Industrial production of N’-Methyl-4-nitrophenylene-1,2-diamine-d3 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process may include the use of specialized equipment and techniques to handle deuterated compounds safely and efficiently .

Chemical Reactions Analysis

Types of Reactions

N’-Methyl-4-nitrophenylene-1,2-diamine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

N’-Methyl-4-nitrophenylene-1,2-diamine-d3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-Methyl-4-nitrophenylene-1,2-diamine-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide a unique labeling that allows researchers to track its behavior in biological systems. This can help identify the molecular targets and pathways involved in its effects, providing valuable insights into its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Methyl-4-nitrophenylene-1,2-diamine-d3 is unique due to its specific deuterium labeling, which distinguishes it from other similar compounds. This labeling provides enhanced stability and allows for more precise tracking in scientific studies, making it a valuable tool in research .

Properties

CAS No.

1246816-48-7

Molecular Formula

C7H9N3O2

Molecular Weight

170.186

IUPAC Name

4-nitro-1-N-(trideuteriomethyl)benzene-1,2-diamine

InChI

InChI=1S/C7H9N3O2/c1-9-7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,8H2,1H3/i1D3

InChI Key

MNIKERWISBANET-FIBGUPNXSA-N

SMILES

CNC1=C(C=C(C=C1)[N+](=O)[O-])N

Synonyms

N1-Methyl-4-nitro-1,2-benzenediamine;  N1-Methyl-4-nitro-o-phenylenediamine;  2-Methylamino-5-nitroaniline;  N1-Methyl-4-nitro-1,2-benzenediamine;  N1-Methyl-4-nitro-o-phenylenediamine; 

Origin of Product

United States

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